N-((3-(furan-3-yl)pyrazin-2-yl)methyl)furan-2-carboxamide
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Overview
Description
N-((3-(furan-3-yl)pyrazin-2-yl)methyl)furan-2-carboxamide is a compound that belongs to the class of heterocyclic organic compounds. It features a furan ring and a pyrazine ring, both of which are known for their significant biological activities. The compound is of interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-(furan-3-yl)pyrazin-2-yl)methyl)furan-2-carboxamide typically involves the condensation of furan-2-carboxylic acid with a pyrazine derivative. One common method includes the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-((3-(furan-3-yl)pyrazin-2-yl)methyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The pyrazine ring can be reduced to form dihydropyrazine derivatives.
Substitution: Electrophilic substitution reactions can occur on the furan ring, leading to various substituted furan derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic reagents like bromine (Br2) and nitric acid (HNO3) are commonly employed.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydropyrazine derivatives.
Substitution: Various substituted furan derivatives.
Scientific Research Applications
N-((3-(furan-3-yl)pyrazin-2-yl)methyl)furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored as a potential therapeutic agent for treating various diseases, including bacterial infections and cancer.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-((3-(furan-3-yl)pyrazin-2-yl)methyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit bacterial enzymes, leading to antibacterial activity, or interact with cancer cell receptors, inducing apoptosis .
Comparison with Similar Compounds
Similar Compounds
- N-((3-(furan-2-yl)pyrazin-2-yl)methyl)furan-2-carboxamide
- N-((3-(furan-3-yl)pyrazin-2-yl)methyl)tetrahydrofuran-3-carboxamide
- N-((3-(furan-3-yl)pyrazin-2-yl)methyl)pyrazine-2-carboxamide
Uniqueness
N-((3-(furan-3-yl)pyrazin-2-yl)methyl)furan-2-carboxamide is unique due to its specific combination of furan and pyrazine rings, which confer distinct biological activities. Its structure allows for versatile chemical modifications, making it a valuable compound in drug discovery and development .
Properties
IUPAC Name |
N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O3/c18-14(12-2-1-6-20-12)17-8-11-13(16-5-4-15-11)10-3-7-19-9-10/h1-7,9H,8H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEOYDPFVVBJYEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NCC2=NC=CN=C2C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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